Phenpromethamine

Description

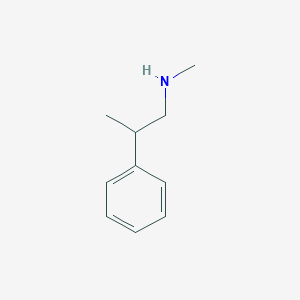

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenpromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class, formerly marketed as the nasal decongestant Vonedrine. Its stimulant properties have led to its inclusion on the World Anti-Doping Agency's prohibited list and its detection in some dietary supplements. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents hypothesized signaling pathways based on its pharmacological profile as a norepinephrine-dopamine releasing agent.

Core Mechanism of Action: Monoamine Releasing Agent

This compound's primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals. It is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] This action is characteristic of many substituted phenethylamines, such as amphetamine. The release of these catecholamines into the synaptic cleft leads to increased stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in the sympathomimetic and central nervous system stimulant effects of the drug.

The process of neurotransmitter release induced by this compound is thought to involve its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). As a substrate for these transporters, this compound is taken up into the presynaptic neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, causes a reversal of the transporter's normal function, leading to the efflux of dopamine and norepinephrine from the neuron into the synapse.

Quantitative Pharmacological Data

The potency of this compound as a monoamine releasing agent has been quantified in vitro using synaptosomes prepared from rat brain tissue. The half-maximal effective concentrations (EC₅₀) for the release of norepinephrine and dopamine have been determined.

| Neurotransmitter | EC₅₀ (nM) |

| Norepinephrine | 154 |

| Dopamine | 574 |

| Serotonin (B10506) | Not Reported |

| Data sourced from studies on rat brain synaptosomes.[1] |

Experimental Protocols

The determination of this compound's activity as a monoamine releasing agent typically involves in vitro neurotransmitter release assays using synaptosomes.

Neurotransmitter Release Assay

Objective: To quantify the ability of this compound to induce the release of radiolabeled dopamine and norepinephrine from pre-loaded synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

-

The purified synaptosomes are resuspended in a physiological buffer.

-

-

Radiolabeling:

-

Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake and storage in synaptic vesicles.

-

-

Release Assay:

-

The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

-

The synaptosomes are then exposed to various concentrations of this compound or a control vehicle.

-

After a defined incubation period, the amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of radioactivity released at each concentration of this compound is expressed as a percentage of the total radioactivity in the synaptosomes.

-

An EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

-

Below is a generalized workflow for this type of experiment.

Caption: Generalized workflow for a neurotransmitter release assay.

Hypothesized Signaling Pathways

Direct research on the intracellular signaling pathways specifically activated by this compound is currently lacking in the scientific literature. However, based on its mechanism as a norepinephrine-dopamine releasing agent, it is hypothesized to indirectly modulate signaling cascades downstream of adrenergic and dopaminergic receptor activation. These pathways are known to be affected by other stimulants with similar mechanisms, such as amphetamine.

Dopaminergic Signaling

The release of dopamine by this compound would lead to the activation of dopamine receptors (D1-like and D2-like families) in various brain regions, including the nucleus accumbens and prefrontal cortex.

-

D1-like Receptor (D₁ and D₅) Signaling: Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.

-

D2-like Receptor (D₂, D₃, and D₄) Signaling: Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Caption: Hypothesized dopaminergic signaling pathways modulated by this compound.

Noradrenergic Signaling

The release of norepinephrine by this compound results in the activation of α- and β-adrenergic receptors throughout the central and peripheral nervous systems.

-

α₁-Adrenergic Receptor Signaling: These Gq-coupled receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

α₂-Adrenergic Receptor Signaling: Similar to D2-like receptors, these are Gi/o-coupled and inhibit adenylyl cyclase, reducing cAMP levels.

-

β-Adrenergic Receptor Signaling: These are Gs-coupled receptors that, like D1-like receptors, activate adenylyl cyclase, leading to increased cAMP and PKA activation.

Caption: Hypothesized noradrenergic signaling pathways modulated by this compound.

Conclusion

This compound exerts its primary pharmacological effects as a norepinephrine-dopamine releasing agent, with a higher potency for norepinephrine release. While quantitative data on its releasing activity is available, a comprehensive understanding of its interaction with monoamine transporters is limited by the absence of published binding affinity data. Furthermore, the direct impact of this compound on intracellular signaling cascades has not been empirically determined. The signaling pathways outlined in this guide are based on the known downstream effects of norepinephrine and dopamine receptor activation and serve as a framework for future research into the detailed molecular pharmacology of this compound. Further studies are warranted to fully elucidate its binding kinetics at monoamine transporters and to validate its effects on intracellular signaling pathways, which will provide a more complete picture of its mechanism of action and inform its toxicological and pharmacological profile.

References

An In-Depth Technical Guide to the Synthesis of Phenpromethamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing phenpromethamine (N,β-dimethylphenethylamine), a compound of interest for researchers in various fields. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate a thorough understanding of its synthesis.

Introduction

This compound, also known as N,β-dimethylphenethylamine, is a substituted phenethylamine. Its synthesis is of interest for research purposes, including the development of analytical standards and the investigation of its pharmacological properties. This guide outlines a common and effective two-step synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the creation of the precursor β-methylphenethylamine (BMPEA) via the catalytic hydrogenation of 2-phenylpropionitrile. The second step is the N-methylation of BMPEA to yield the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of β-Methylphenethylamine (BMPEA)

The initial step in the synthesis of this compound is the reduction of 2-phenylpropionitrile to β-methylphenethylamine. This transformation is effectively carried out by catalytic hydrogenation.

Reaction Scheme

Caption: Synthesis of β-Methylphenethylamine (BMPEA).

Experimental Protocol

A detailed experimental protocol for the catalytic hydrogenation of 2-phenylpropionitrile is as follows:

-

Apparatus Setup: A high-pressure hydrogenation apparatus (e.g., a Parr shaker) is charged with 2-phenylpropionitrile and a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Solvent Addition: Anhydrous ethanol saturated with hydrochloric acid is added as the solvent. The acidic environment is crucial for the formation of the amine salt.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude β-methylphenethylamine hydrochloride salt.

-

Purification: The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the pure product.

Quantitative Data

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Anhydrous Ethanol / HCl |

| Pressure | Typically 50-100 psi of H₂ |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 12-24 hours |

| Yield | ~80-90% |

Step 2: N-methylation of β-Methylphenethylamine (BMPEA) to this compound

The second and final step is the conversion of the primary amine (BMPEA) to a secondary amine (this compound) through N-methylation. The Eschweiler-Clarke reaction is a highly effective method for this transformation, as it specifically introduces a methyl group to the nitrogen atom without over-alkylation to a quaternary ammonium (B1175870) salt.[1][2][3]

Reaction Scheme

Caption: N-methylation of BMPEA to this compound.

Experimental Protocol

The Eschweiler-Clarke reaction for the N-methylation of BMPEA is performed as follows:

-

Reaction Setup: β-Methylphenethylamine is dissolved in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: An excess of aqueous formaldehyde solution (typically 37%) is added to the mixture.

-

Heating: The reaction mixture is heated to reflux (around 100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the excess formic acid and formaldehyde are removed under reduced pressure. The residue is then dissolved in water and basified with a strong base (e.g., NaOH) to a pH greater than 10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization. A general procedure for a similar reaction reported a yield of 98% after purification by column chromatography.[1]

Quantitative Data

| Parameter | Value | Reference |

| Reagents | Formaldehyde (HCHO), Formic Acid (HCOOH) | [1][3] |

| Temperature | ~100 °C (Reflux) | [3] |

| Reaction Time | 8-18 hours | [1] |

| Yield | High (e.g., ~98% for similar amines) | [1] |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and structured overview of a reliable synthesis pathway for this compound. By following the outlined experimental protocols and considering the quantitative data presented, researchers and drug development professionals can effectively produce this compound for their specific research needs. Adherence to standard laboratory safety procedures is paramount during all stages of the synthesis.

References

The Pharmacological Profile of N,β-dimethylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,β-dimethylphenethylamine, also known as phenpromethamine, is a synthetic stimulant belonging to the phenethylamine (B48288) class of compounds. Historically used as a nasal decongestant under the brand name Vonedrine, it has more recently been identified as an undeclared ingredient in some dietary and sports supplements. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of N,β-dimethylphenethylamine, focusing on its mechanism of action, functional activity, and what is known about its interaction with key neurochemical targets. While comprehensive quantitative data remains limited in publicly accessible literature, this guide synthesizes the available information to serve as a resource for researchers and drug development professionals.

Introduction

N,β-dimethylphenethylamine (N,β-DMPEA) is a structural analogue of other well-characterized phenethylamines, including β-methylphenethylamine (BMPEA) and the potent central nervous system stimulant, methamphetamine. Its chemical structure features a phenethylamine backbone with methyl groups on both the nitrogen atom and the beta carbon of the ethyl chain. This structural characteristic significantly influences its pharmacological activity, primarily as a monoamine releasing agent. This guide will detail its known interactions with monoamine systems, present available quantitative data, and outline relevant experimental methodologies.

Mechanism of Action

The primary mechanism of action of N,β-dimethylphenethylamine is the promotion of norepinephrine (B1679862) and dopamine (B1211576) release from presynaptic nerve terminals.[1] As a norepinephrine-dopamine releasing agent (NDRA), it is understood to interact with the respective monoamine transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, resulting in the efflux of these neurotransmitters from the cytoplasm into the synaptic cleft. The increased concentration of norepinephrine and dopamine in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, respectively, producing the stimulant effects of the compound.

dot

Caption: Proposed mechanism of N,β-dimethylphenethylamine as a norepinephrine-dopamine releasing agent.

Quantitative Pharmacological Data

The publicly available quantitative data for N,β-dimethylphenethylamine is primarily focused on its functional activity as a monoamine releasing agent. Comprehensive receptor binding affinity data and pharmacokinetic parameters are not well-documented in the scientific literature.

Table 1: Functional Activity of N,β-dimethylphenethylamine

| Assay Type | Target | Species | Preparation | Parameter | Value (nM) | Reference |

| Neurotransmitter Release | Norepinephrine | Rat | Brain Synaptosomes | EC50 | 154 | [1] |

| Neurotransmitter Release | Dopamine | Rat | Brain Synaptosomes | EC50 | 574 | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response in the assay.

Experimental Protocols

Neurotransmitter Release Assay Using Synaptosomes

This in vitro assay is crucial for determining the potency and efficacy of a compound as a monoamine releasing agent.

Objective: To measure the release of radiolabeled neurotransmitters (e.g., [3H]norepinephrine, [3H]dopamine) from isolated nerve terminals (synaptosomes) in response to the test compound.

Methodology:

-

Synaptosome Preparation:

-

Rodent brain tissue (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) is homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The final synaptosome pellet is resuspended in a physiological buffer.

-

-

Radiolabeling:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]NE or [3H]DA) to allow for uptake into the nerve terminals.

-

-

Release Experiment:

-

The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

-

The synaptosomes are then exposed to various concentrations of N,β-dimethylphenethylamine.

-

The amount of radioactivity released into the supernatant is measured over time using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound as a releasing agent.

-

dot

Caption: A generalized workflow for an in vitro neurotransmitter release assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for specific receptors or transporters. While specific data for N,β-dimethylphenethylamine is unavailable, this protocol outlines the general procedure.

Objective: To determine the inhibition constant (Ki) of N,β-dimethylphenethylamine for monoamine transporters (DAT, NET, SERT) and other relevant receptors.

Methodology:

-

Membrane Preparation:

-

Cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells) or animal brain tissue rich in the target are homogenized.

-

The cell membranes are isolated through centrifugation.

-

-

Binding Reaction:

-

The membranes are incubated with a specific radioligand for the target of interest (e.g., [3H]WIN 35,428 for DAT).

-

Increasing concentrations of the unlabeled test compound (N,β-dimethylphenethylamine) are added to compete with the radioligand for binding.

-

-

Separation and Detection:

-

The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Signaling Pathways

As a monoamine releasing agent, N,β-dimethylphenethylamine indirectly activates downstream signaling pathways by increasing the synaptic concentrations of norepinephrine and dopamine.

-

Norepinephrine Signaling: Increased norepinephrine levels lead to the activation of α- and β-adrenergic receptors on postsynaptic neurons. Activation of these G-protein coupled receptors can lead to various intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing neuronal excitability and gene expression.

-

Dopamine Signaling: Elevated dopamine levels result in the stimulation of dopamine receptors (D1-like and D2-like families). These receptors are also G-protein coupled and their activation modulates cyclic AMP (cAMP) levels and other second messenger systems, playing a critical role in reward, motivation, and motor control.

dot

Caption: Overview of signaling pathways indirectly activated by N,β-dimethylphenethylamine.

Pharmacokinetics and Metabolism

There is a notable lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of N,β-dimethylphenethylamine in humans or animal models. Its structural similarity to other phenethylamines suggests that it would be metabolized by cytochrome P450 enzymes, but specific metabolites and metabolic rates have not been characterized.

Discussion and Future Directions

The current pharmacological profile of N,β-dimethylphenethylamine is incomplete. While its primary action as a norepinephrine-dopamine releasing agent is established, a thorough understanding of its interaction with a broader range of neurochemical targets is necessary. The absence of comprehensive receptor binding and pharmacokinetic data limits the ability to fully assess its potential physiological and toxicological effects.

Future research should prioritize:

-

Comprehensive Receptor Screening: Determining the binding affinities (Ki) of N,β-dimethylphenethylamine at a wide range of receptors and transporters, including all monoamine transporters, adrenergic receptor subtypes, and serotonin (B10506) receptor subtypes.

-

In Vivo Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of N,β-dimethylphenethylamine administration on extracellular levels of norepinephrine, dopamine, and serotonin in different brain regions.

-

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion of N,β-dimethylphenethylamine in animal models to determine its half-life, bioavailability, and major metabolic pathways.

A more complete understanding of the pharmacological profile of N,β-dimethylphenethylamine is crucial for regulatory agencies, the scientific community, and public health, especially given its emergence in unregulated supplements.

Conclusion

N,β-dimethylphenethylamine is a monoamine releasing agent with demonstrated activity at norepinephrine and dopamine transporters. While quantitative data on its broader pharmacological profile is scarce, this guide provides a summary of the current knowledge and a framework for future research. The provided experimental protocols and pathway diagrams offer a basis for further investigation into this and other novel psychoactive substances. Researchers and drug development professionals are encouraged to address the existing data gaps to fully elucidate the pharmacological and toxicological properties of this compound.

References

Phenpromethamine: An In-Depth Technical Guide on its Function as a Norepinephrine-Dopamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine that functions as a norepinephrine-dopamine releasing agent (NDRA). Formerly marketed as a nasal decongestant under the brand name Vonedrine, it is now classified as a stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action as an NDRA. It includes available quantitative data on its potency, detailed experimental methodologies for assessing monoamine release, and diagrams of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a phenethylamine (B48288) derivative that exerts its stimulant effects by promoting the release of the catecholamines norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) from presynaptic nerve terminals.[1] As an NDRA, it belongs to a class of compounds that includes well-known stimulants like amphetamine.[3][4] Understanding the specific in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for contextualizing its physiological effects.

Quantitative Pharmacological Data

The primary quantitative data available for this compound characterizes its potency as a norepinephrine and dopamine releasing agent. These values were determined using in vitro neurotransmitter release assays with rat brain synaptosomes.

| Parameter | Value | Neurotransmitter | Reference |

| EC50 | 154 nM | Norepinephrine | [1] |

| EC50 | 574 nM | Dopamine | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal release of the respective neurotransmitter.

Mechanism of Action: Signaling Pathways

As a norepinephrine-dopamine releasing agent, this compound's mechanism of action involves the modulation of monoamine transporters at the presynaptic terminal. The process can be broken down into several key steps:

-

Uptake into the Presynaptic Terminal: this compound, like other amphetamine-related compounds, is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). It is actively transported from the synaptic cleft into the presynaptic neuron.

-

Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, this compound interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient necessary for the sequestration of dopamine and norepinephrine into the vesicles, leading to an increase in their cytosolic concentrations.

-

Transporter-Mediated Efflux: The elevated cytosolic concentrations of dopamine and norepinephrine cause the DAT and NET to reverse their direction of transport. This results in the non-vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic cleft.

-

Potential TAAR1 Activation: Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular receptor that can be activated by amphetamine-like substances. Activation of TAAR1 can lead to the phosphorylation of DAT and NET, further promoting neurotransmitter efflux and inhibiting reuptake. While direct evidence for this compound's interaction with TAAR1 is not currently available, it remains a plausible component of its mechanism of action given its structural similarity to other TAAR1 agonists.

Experimental Protocols

The determination of this compound's efficacy as a norepinephrine-dopamine releasing agent relies on in vitro neurotransmitter release assays using synaptosomes. The following is a generalized protocol based on standard methodologies for such experiments.

Preparation of Rat Brain Synaptosomes

This protocol describes the isolation of nerve terminals (synaptosomes) from rat brain tissue, which retain their physiological functions for in vitro studies.

Materials:

-

Adult rat brain (e.g., striatum for dopamine release, hippocampus for norepinephrine release)

-

Ice-cold 0.32 M sucrose solution

-

Krebs-Ringer buffer

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal care and use protocols and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer with a pestle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1) and discard the pellet (P1).

-

Centrifuge the S1 fraction at a medium speed (e.g., 17,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.

-

Discard the supernatant (S2) and resuspend the synaptosomal pellet (P2) in an appropriate physiological buffer (e.g., Krebs-Ringer buffer).

In Vitro Neurotransmitter Release Assay

This assay measures the ability of this compound to evoke the release of radiolabeled norepinephrine or dopamine from pre-loaded synaptosomes.

Materials:

-

Prepared synaptosomes

-

[³H]dopamine or [³H]norepinephrine

-

Krebs-Ringer buffer (with and without Ca²⁺)

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Pre-incubate the synaptosomes in Krebs-Ringer buffer containing a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

-

Load the synaptosomes with either [³H]dopamine or [³H]norepinephrine by incubating at 37°C for a specified time (e.g., 15 minutes).

-

Wash the synaptosomes with fresh buffer to remove excess radiolabel. This is often done by superfusion or repeated centrifugation and resuspension.

-

Aliquot the loaded synaptosomes into tubes or a superfusion apparatus.

-

Initiate the release experiment by adding Krebs-Ringer buffer containing various concentrations of this compound.

-

Collect the superfusate or incubate for a set period, then separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Measure the amount of radioactivity in the collected superfusate/supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing retained neurotransmitter) using a liquid scintillation counter.

-

Calculate the percentage of total radioactivity released for each concentration of this compound.

-

Plot the percentage of release against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Discussion and Future Directions

The available data clearly indicate that this compound is a potent norepinephrine and dopamine releasing agent. Its higher potency for norepinephrine release compared to dopamine release is a characteristic shared with some other phenethylamine stimulants. The mechanisms underlying this selectivity, as well as the full extent of its pharmacological profile, warrant further investigation.

Future research should focus on:

-

Transporter Interaction Studies: Determining the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound at DAT and NET would provide a more complete picture of its interaction with these transporters.

-

VMAT2 Interaction: Quantifying the interaction of this compound with VMAT2 would help to understand its role in disrupting vesicular storage.

-

TAAR1 Activity: Investigating whether this compound acts as an agonist at TAAR1 would clarify its potential role in modulating monoamine transporter function through this pathway.

-

In Vivo Studies: Correlating the in vitro findings with in vivo microdialysis studies would provide a more comprehensive understanding of its effects on extracellular neurotransmitter levels in the brain.

Conclusion

This compound is a norepinephrine-dopamine releasing agent with nanomolar potency. Its mechanism of action is consistent with that of other monoamine releasing agents, involving uptake into the presynaptic terminal, disruption of vesicular storage, and transporter-mediated efflux of norepinephrine and dopamine. The experimental protocols and data presented in this guide provide a foundation for further research into the detailed pharmacology of this and related compounds. A more complete understanding of its molecular interactions will be crucial for a thorough assessment of its physiological and potential toxicological effects.

References

- 1. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Vonedrine (Phenpromethamine) Nasal Inhaler: A Technical and Historical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vonedrine® nasal inhaler, containing the active ingredient phenpromethamine (also known as phenylpropylmethylamine or N,β-dimethylphenethylamine), was a sympathomimetic nasal decongestant marketed in the United States from 1943 to 1960.[1] Developed as a competitor to the popular Benzedrine® (amphetamine) inhaler, Vonedrine offered an alternative for the relief of nasal congestion. This document provides a detailed technical and historical overview of the Vonedrine inhaler, its active compound, and the scientific context of its development and use. Although it has been discontinued (B1498344) for decades, this compound has seen a resurgence in recent years as an unapproved ingredient in some dietary supplements.[1][2][3]

Chemical and Physical Properties

The active ingredient in the Vonedrine inhaler was this compound, a synthetic compound belonging to the phenethylamine (B48288) class of stimulants.

| Property | Value |

| Chemical Name | N,β-dimethylphenethylamine |

| Synonyms | Phenylpropylmethylamine, Vonedrine |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| CAS Number | 93-88-9 |

| Appearance | Not available in historical records |

| Solubility | Not available in historical records |

| Boiling Point | Not available in historical records |

Historical Development and Marketing

The Vonedrine nasal inhaler was introduced to the market in 1943 by the Wm. S. Merrell Company. It was positioned to compete with the Benzedrine inhaler, which contained amphetamine and was widely used for nasal decongestion. Vonedrine was available over-the-counter until its withdrawal from the market in 1960.[1] The reasons for its discontinuation are not explicitly detailed in the available literature but may be linked to the increasing scrutiny of stimulant inhalers and the development of alternative decongestant therapies.

Mechanism of Action

This compound is a sympathomimetic amine that acts as a norepinephrine-dopamine releasing agent.[1] Its primary pharmacological effect is to stimulate the release of these catecholamines from presynaptic nerve terminals. This leads to vasoconstriction in the nasal mucosa, reducing swelling and alleviating nasal congestion.

References

An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenpromethamine (N,β-dimethylphenethylamine), a sympathomimetic amine and central nervous system stimulant. The document details its chemical structure, physicochemical properties, pharmacological mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound, also known as N-methyl-2-phenylpropan-1-amine, is a member of the phenethylamine (B48288) family.[1] It is structurally related to other stimulants like amphetamine and methamphetamine. Formerly marketed as a nasal decongestant under the brand name Vonedrine between 1943 and 1960, it is now a substance banned by the World Anti-Doping Agency (WADA) and has been illicitly identified in dietary and sports supplements.[2][3][4]

The core structure consists of a phenyl ring attached to a propane (B168953) chain with a methyl group at the beta-position and a methylamino group at the terminal carbon.

Caption: Figure 1: Key chemical identifiers for this compound.

Physicochemical and Pharmacological Properties

This compound is a basic amine with stimulant properties. Its physical and pharmacological characteristics are summarized in the tables below.

Physicochemical Data

| Property | Value | Source |

| Molar Mass | 149.23 g/mol | [1][5] |

| Melting Point | <25 °C | [6] |

| Boiling Point | 95-96 °C at 15 Torr | [6] |

| Density | 0.9178 g/cm³ at 20 °C | [6] |

| pKa (basic) | 10.07 | [5] |

| Stereochemistry | Racemic (exists as (S) and (R) enantiomers) | [7][8][9] |

Pharmacological Data

| Parameter | Value | Details | Source |

| Drug Class | Sympathomimetic, Stimulant, Norepinephrine-Dopamine Releasing Agent (NDRA) | [2][10] | |

| Mechanism of Action | Induces the release of norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons. | [2] | |

| Norepinephrine Release (EC₅₀) | 154 nM | Measured in rat brain synaptosomes. | [2] |

| Dopamine Release (EC₅₀) | 574 nM | Measured in rat brain synaptosomes. | [2] |

| Serotonin Release | Not reported/minimal | [2] | |

| Banned Substance | Yes | Prohibited by the World Anti-Doping Agency (WADA). | [1][4] |

Pharmacological Mechanism of Action

This compound functions as a norepinephrine-dopamine releasing agent (NDRA).[2] Its mechanism is similar to that of amphetamine.[11] It enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, it disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular pH gradient. This leads to a reversal of the DAT and NET transporters, causing a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, thereby increasing noradrenergic and dopaminergic signaling.

Caption: Figure 2: this compound's action at the presynaptic terminal.

Experimental Protocols

Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like this compound is the reductive amination of a corresponding ketone. This protocol is a representative procedure based on established chemical principles for this class of compounds.

Methodology:

-

Reaction Setup: 1-Phenyl-2-propanone is dissolved in a suitable solvent, such as methanol, along with an excess of methylamine.

-

Imine Formation: The mixture is stirred, allowing the ketone and amine to form the intermediate N-methyl-1-phenylpropan-2-imine.

-

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution. This agent selectively reduces the imine to the secondary amine.

-

Workup: The reaction is quenched with an acid, and the solvent is removed. The aqueous residue is then basified.

-

Extraction and Purification: The product, this compound, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.

Caption: Figure 3: A representative workflow for the synthesis of this compound.

Analytical Detection in Dietary Supplements

The detection and quantification of this compound in complex matrices like dietary supplements requires a highly sensitive and specific analytical method. The following protocol is based on the methodology used in studies that have successfully identified this compound in commercial products.[2][10][12]

Methodology:

-

Sample Preparation: A portion of the supplement (e.g., capsule contents) is accurately weighed and dissolved in a solvent such as methanol. The sample is vortexed and sonicated to ensure complete dissolution of the analyte.

-

Centrifugation & Dilution: The solution is centrifuged to pellet insoluble excipients. An aliquot of the supernatant is then taken and diluted with the mobile phase to a concentration within the calibrated range of the instrument.

-

Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to the sample and calibration standards to ensure accuracy.

-

UHPLC-MS/MS Analysis: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QTOF).

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of acidified water and acetonitrile.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode, using selected reaction monitoring (SRM) or high-resolution full-scan analysis to identify and quantify this compound based on its specific precursor ion and product ions.

-

Caption: Figure 4: Workflow for detecting this compound in supplements.

Conclusion and Safety Considerations

This compound is a potent central nervous system stimulant with a well-defined mechanism as a norepinephrine-dopamine releasing agent. While it had a brief history as a pharmaceutical, it is no longer approved for medical use.[2][13] Its clandestine inclusion in dietary supplements is a significant public health concern, as its oral safety profile has not been rigorously studied and its stimulant effects can pose serious cardiovascular risks, including increased heart rate and blood pressure.[13] The analytical methods detailed herein are crucial for regulatory bodies and researchers to identify and quantify this prohibited substance, ensuring consumer safety and compliance with anti-doping regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. naturalhealthresearch.org [naturalhealthresearch.org]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. clintox.org [clintox.org]

- 6. apcz.umk.pl [apcz.umk.pl]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. content.sph.harvard.edu [content.sph.harvard.edu]

- 9. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 10. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, this compound (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanaddictioncenters.org [americanaddictioncenters.org]

- 12. researchgate.net [researchgate.net]

- 13. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

Phenpromethamine Enantiomers: A Technical Guide on Stereoisomerism, Potential Activity, and Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine, formerly used as a nasal decongestant and now identified as a stimulant in dietary supplements, leading to its ban by the World Anti-Doping Agency. As a chiral molecule, this compound exists as two enantiomers: (R)-phenpromethamine and (S)-phenpromethamine. While the pharmacology of the racemic mixture is known to involve the release of norepinephrine (B1679862) and dopamine (B1211576), a detailed public record of the stereospecific synthesis, separation, and differential pharmacological activities of the individual enantiomers is conspicuously absent from the scientific literature. This technical guide synthesizes the known information on racemic this compound, outlines potential methodologies for the synthesis and chiral separation of its enantiomers based on related compounds, and discusses the probable significance of their stereochemistry in pharmacology and toxicology.

Introduction to this compound and Chirality

This compound is a phenethylamine (B48288) derivative that acts as a norepinephrine-dopamine releasing agent (NDRA)[1]. The racemic mixture has been shown to have EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine release in rat brain synaptosomes[1]. Due to its stimulant properties, it has been found as an undeclared ingredient in weight loss and sports supplements[2].

This compound possesses a chiral center at the β-carbon of the phenethylamine backbone, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)- and (S)-phenpromethamine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[3][4]. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects[4]. A classic example is the structurally related compound methamphetamine, where the (S)-enantiomer (dextromethamphetamine) is a potent central nervous system stimulant, while the (R)-enantiomer (levomethamphetamine) has primarily peripheral sympathomimetic effects and is used in over-the-counter nasal decongestants. Given this precedent, it is highly probable that the enantiomers of this compound also exhibit distinct pharmacological profiles.

Pharmacology of Racemic this compound

The primary mechanism of action for racemic this compound is the release of the neurotransmitters norepinephrine and dopamine. This action underlies its stimulant and sympathomimetic effects.

Quantitative Data for Racemic this compound

The available quantitative data for the racemic mixture is summarized in the table below. It is crucial to note that these values represent the combined action of both enantiomers.

| Parameter | Value | Species/System | Reference |

| Norepinephrine Release (EC₅₀) | 154 nM | Rat brain synaptosomes | [1] |

| Dopamine Release (EC₅₀) | 574 nM | Rat brain synaptosomes | [1] |

Signaling Pathways

The release of norepinephrine and dopamine by this compound is mediated through its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This compound acts as a substrate for these transporters, leading to a reversal of their normal function and subsequent release of neurotransmitters from the presynaptic neuron into the synaptic cleft.

References

- 1. d-nb.info [d-nb.info]

- 2. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide on the Core Clinical and Pharmacological Profile of Phenpromethamine

Disclaimer: Information regarding early clinical studies on Phenpromethamine is exceptionally scarce. This document summarizes the available historical context and preclinical pharmacological data. No detailed clinical trial protocols or comprehensive quantitative clinical data from its initial period of use are publicly available.

Introduction

This compound, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine of the phenethylamine (B48288) class.[1] It was formerly marketed as a nasal decongestant under the brand name Vonedrine from 1943 until its discontinuation in 1960.[1] The U.S. Food and Drug Administration (FDA) formally withdrew its approval for Vonedrine in 1971.[2] this compound was never approved for oral administration.[2][3][4] Recently, it has been identified as an undeclared ingredient in some dietary and sports supplements, raising significant safety concerns due to the lack of clinical data for this route of administration.[3][4] The World Anti-Doping Agency (WADA) has banned this compound in competitive sports.[1][2]

Historical Clinical Use

Pharmacology and Mechanism of Action

This compound is a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves inducing the release of these catecholamines from presynaptic nerve terminals. This action is similar to other phenethylamines like amphetamine.

Preclinical studies in rat brain synaptosomes have provided quantitative data on its potency for monoamine release.

Quantitative Pharmacological Data

The following table summarizes the available in-vitro data on this compound's activity as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent.

| Parameter | Value (nM) | System |

| EC₅₀ (Norepinephrine Release) | 154 | Rat brain synaptosomes |

| EC₅₀ (Dopamine Release) | 574 | Rat brain synaptosomes |

| Data sourced from in-vitro studies on rat brain synaptosomes.[1] |

No data on serotonin (B10506) release has been reported.

Experimental Protocols

A thorough search of available scientific literature and historical records did not yield any detailed experimental protocols from early clinical studies of this compound. The studies conducted in the 1940s and 1950s were not subject to the same rigorous documentation and reporting standards as modern clinical trials.

Visualizations

The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal of a catecholaminergic neuron.

Caption: Proposed mechanism of this compound as a norepinephrine-dopamine releasing agent.

The following diagram outlines a typical experimental workflow for determining the monoamine releasing potential of a compound like this compound in rat brain synaptosomes.

Caption: General workflow for an in-vitro monoamine release assay.

Conclusion

This compound is a norepinephrine-dopamine releasing agent with a history of use as a nasal decongestant. The lack of publicly available, detailed clinical data from its initial marketing period makes a thorough assessment of its clinical profile challenging. The available preclinical data provides insight into its mechanism of action. The recent emergence of this compound in dietary supplements underscores the need for further research to understand the safety and pharmacology of its oral administration in humans. Researchers and drug development professionals should be aware of the significant data gaps concerning this compound.

References

Phenpromethamine: A Toxicological Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Toxicological Profile of N,β-dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic agent first synthesized in the 1940s and previously marketed as a nasal decongestant under the brand name Vonedrine.[1] Despite its historical medicinal use, it has been withdrawn from the market and is now classified as a banned substance by the World Anti-Doping Agency (WADA).[1] Recently, this compound has re-emerged as an undeclared ingredient in some dietary and sports supplements, raising significant health concerns due to the lack of comprehensive toxicological data for oral administration.[1][2]

This technical guide provides a thorough review of the available toxicological data on this compound. It is critical to note upfront that there is a significant scarcity of publicly available, in-depth toxicological studies specifically focused on this compound. Much of the understanding of its potential toxicity is inferred from its mechanism of action as a norepinephrine-dopamine releasing agent and its structural similarity to other phenethylamine (B48288) compounds, such as methamphetamine. This document aims to consolidate the existing information, highlight the knowledge gaps, and provide standardized experimental protocols for future toxicological assessments.

Physicochemical Properties and Pharmacokinetics

This compound is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] As a sympathomimetic amine, it is expected to be readily absorbed following oral administration, with its stimulant effects manifesting relatively quickly. The primary mechanism of action is the release of the neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic neurons.[1] It acts as a norepinephrine-dopamine releasing agent (NDRA), with reported EC₅₀ values of 154 nM for norepinephrine and 574 nM for dopamine in rat brain synaptosomes.[1] Information regarding its metabolic pathways and excretion in humans is not well-documented in publicly available literature.

Toxicological Data

The available quantitative toxicological data for this compound is extremely limited. The following table summarizes the known information.

| Toxicity Endpoint | Species | Route of Administration | Value | Remarks | Source |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | >500 mg/kg to <2,000 mg/kg | This value is for a formulated mixture containing Dimethenamid-P and Atrazine, not pure this compound. | [3] |

Note: The provided LD₅₀ value is from a safety data sheet for a pesticide formulation and should be interpreted with extreme caution as it does not reflect the toxicity of pure this compound.

A study analyzing dietary supplements found this compound in quantities ranging from 1.3 mg to 20 mg per recommended serving size.[4][5] However, the safety of these oral doses has not been established.[2]

Inferred Toxicological Profile

Given the lack of specific data, the toxicological profile of this compound is largely inferred from its pharmacological class and structurally related compounds.

Acute Toxicity

As a norepinephrine-dopamine releasing agent, acute oral exposure to high doses of this compound is expected to produce a sympathomimetic toxidrome. Potential effects include:

-

Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, cardiac arrhythmias or myocardial infarction.[6]

-

Neurological: Agitation, tremors, anxiety, paranoia, hallucinations, and seizures.[6]

-

Gastrointestinal: Nausea, vomiting, and abdominal pain.

Chronic Toxicity

Long-term oral exposure to this compound could lead to a range of adverse effects, similar to those observed with chronic use of other stimulants. These may include:

-

Cardiovascular: Chronic hypertension, cardiomyopathy, and an increased risk of cardiovascular events.

-

Neurological: Neurotoxicity, characterized by damage to dopaminergic and serotonergic neurons, potentially leading to cognitive deficits, mood disorders, and an increased risk of neurodegenerative diseases.[6] Chronic use could also lead to dependence and addiction.

-

Psychiatric: Psychosis, anxiety disorders, and severe depression upon withdrawal.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There are no available studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Signaling Pathways in this compound-Mediated Neurotransmission

The primary mechanism of action of this compound involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through its interaction with the vesicular monoamine transporter 2 (VMAT2) and the norepinephrine transporter (NET) and dopamine transporter (DAT).

Standardized Experimental Protocols for Toxicological Assessment

Due to the absence of specific experimental data for this compound, this section outlines standardized protocols that could be employed for its toxicological evaluation, based on established guidelines.

Acute Oral Toxicity (LD₅₀) Study

-

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

-

Species: Rat (e.g., Sprague-Dawley), single sex (typically female).

-

Administration: Single oral gavage.

-

Dosage Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study

-

Guideline: OECD Test Guideline 407.

-

Species: Rat (e.g., Wistar), both sexes.

-

Administration: Daily oral gavage for 28 days.

-

Dosage Levels: At least three dose levels and a control group. Doses should be selected to elicit a toxic effect at the highest dose and a no-observed-adverse-effect-level (NOAEL) at the lowest dose.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Analysis: At termination, blood samples are collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed. Histopathological examination of major organs is conducted.

Bacterial Reverse Mutation Test (Ames Test)

-

Guideline: OECD Test Guideline 471.

-

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Method: The test is conducted with and without an exogenous metabolic activation system (S9 mix). This compound is tested at a range of concentrations.

-

Endpoint: An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test

-

Guideline: OECD Test Guideline 474.

-

Species: Mouse or rat.

-

Administration: Typically two administrations, 24 hours apart, via a relevant route (e.g., oral gavage).

-

Dosage Levels: At least three dose levels and a control. The highest dose should induce signs of toxicity.

-

Analysis: Bone marrow or peripheral blood is collected at appropriate times after the last administration. Erythrocytes are analyzed for the presence of micronuclei.

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Carcinogenicity Bioassay

-

Guideline: OECD Test Guideline 451.

-

Species: Two rodent species (e.g., rat and mouse).

-

Administration: Administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Dosage Levels: At least three dose levels and a control group. The highest dose should be the maximum tolerated dose (MTD).

-

Observations: Lifelong clinical observation and regular palpation for masses.

-

Endpoint: At termination, a full histopathological examination of all organs is performed to identify neoplastic lesions.

Reproductive and Developmental Toxicity Screening Test

-

Guideline: OECD Test Guideline 421.

-

Species: Rat.

-

Administration: Daily administration to males for two weeks prior to mating, during mating, and to females during mating, gestation, and lactation.

-

Dosage Levels: At least three dose levels and a control group.

-

Endpoints: Effects on male and female fertility, maternal and paternal toxicity, and developmental toxicity in the offspring (e.g., viability, growth, and gross abnormalities) are assessed.

Experimental Workflow for a Toxicity Study

The following diagram illustrates a generic workflow for conducting a toxicological study.

Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized, representing a significant data gap with potential public health implications, especially considering its detection in dietary supplements. The information presented in this guide, while highlighting this scarcity of data, provides a framework for understanding its potential toxicities based on its mechanism of action. There is a critical need for comprehensive toxicological studies to be conducted on this compound to accurately assess its risk to human health. The standardized protocols outlined herein offer a roadmap for researchers to systematically evaluate its acute and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive hazards. Such data are essential for regulatory agencies to make informed decisions regarding the control of this substance and to protect consumers from potential harm.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. washingtondcinjurylawyers.com [washingtondcinjurylawyers.com]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, this compound (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methamphetamine - Wikipedia [en.wikipedia.org]

The Enigmatic Profile of Phenpromethamine: An In-Depth Technical Guide on its Presumed Effects on the Central Nervous System

Disclaimer: Scientific literature detailing the specific effects of phenpromethamine on the central nervous system (CNS) is exceptionally limited. Much of the available information is anecdotal or relates to its structural isomers and related compounds. This guide synthesizes the available data, outlines standard experimental protocols for characterizing such compounds, and provides a framework for understanding its potential neuropharmacological profile.

Introduction

This compound, chemically known as N-methyl-2-phenylpropan-1-amine, is a sympathomimetic amine and a structural analog of amphetamine.[1][2] Due to its classification as a phenethylamine (B48288), it is presumed to exert stimulant effects on the central nervous system. However, a comprehensive understanding of its neuropharmacological profile is hampered by a significant lack of dedicated research.

In illicit drug markets, a structural isomer of methamphetamine, N-isopropylbenzylamine, has been identified as a substitute or diluent.[3] While distinct from this compound, the anecdotal reports and limited research on N-isopropylbenzylamine provide the closest available proxy for understanding the potential effects of related, under-researched amphetamine analogs. Users of N-isopropylbenzylamine have reported brief stimulant effects, often accompanied by side effects such as headaches and confusion.

This technical guide will first delineate the structural relationships between this compound, its related compounds, and classic stimulants. It will then present the limited available data on the behavioral effects of N-isopropylbenzylamine and detail the standard experimental protocols that would be necessary to elucidate the neuropharmacology of this compound itself.

Structural Comparison of this compound and Related Compounds

This compound shares the core phenethylamine structure common to many stimulants.[4] Its chemical formula is C10H15N.[2] The structural similarities and differences between this compound, amphetamine, methamphetamine, and N-isopropylbenzylamine are crucial for postulating its mechanism of action.

-

This compound: N-methyl-2-phenylpropan-1-amine[2]

-

N-isopropylbenzylamine: N-(1-methylethyl)-benzenemethanamine (C10H15N)[9][10]

Presumed Mechanism of Action and Signaling Pathways

Based on its structural similarity to amphetamine and methamphetamine, this compound is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Amphetamine-like stimulants typically act as substrates for these transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synaptic cleft. They also act as competitive inhibitors of neurotransmitter reuptake. The DAT/SERT inhibition ratio is often used to predict the abuse potential of psychostimulants.

The presumed signaling pathway for a phenethylamine-type releaser is depicted below.

Caption: Presumed signaling pathway of a phenethylamine-type monoamine releaser.

Quantitative Data on CNS Effects

Direct quantitative data for this compound is not available in the peer-reviewed literature. The following tables summarize behavioral data for N-isopropylbenzylamine, a structural isomer of methamphetamine, from a study in rodents. This data is presented as a proxy to illustrate the type of effects that might be expected from a related compound.

Table 1: Locomotor Activity of N-isopropylbenzylamine in Rodents

| Compound | Dose (mg/kg) | Route of Administration | Species | Change in Locomotor Activity |

| N-isopropylbenzylamine | 1 or 3 | Not Specified | Not Specified | No significant change |

| N-isopropylbenzylamine | 10 | Not Specified | Not Specified | Increased locomotor activity |

| Methamphetamine | 1 | Not Specified | Not Specified | Significant increase in locomotor activity |

Data adapted from a 2024 study on N-isopropylbenzylamine.

Table 2: Reinforcing Effects of N-isopropylbenzylamine in Rodents

| Assay | Compound | Dose | Species | Outcome |

| Conditioned Place Preference (CPP) | N-isopropylbenzylamine | 3 mg/kg | Mice | Significant CPP, comparable to 1 mg/kg Methamphetamine |

| Intravenous Self-Administration | N-isopropylbenzylamine | 1 mg/kg/infusion | Rats | Acquired self-administration |

Data adapted from a 2024 study on N-isopropylbenzylamine. The study concluded that while N-isopropylbenzylamine has abuse potential, its reinforcing potency and efficacy are lower than those of methamphetamine.

Experimental Protocols

To definitively characterize the CNS effects of this compound, a series of standard neuropharmacological assays would be required. The following are detailed methodologies for key experiments.

Monoamine Transporter Binding Assay

This in vitro assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]paroxetine (for SERT)

-

Test compound: this compound

-

Non-specific binding agent: Cocaine (100 µM)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (counts in the presence of excess cocaine) from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a monoamine transporter binding assay.

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in brain regions like the nucleus accumbens and prefrontal cortex following administration of this compound.

Materials:

-

Laboratory animals (e.g., rats, mice)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula into the target brain region. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels, collecting dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (systemically or locally through the probe) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

-

Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline levels.

Caption: Workflow for an in vivo microdialysis experiment.

Locomotor Activity Assay

This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.

Objective: To assess the dose-dependent effects of this compound on locomotor activity.

Materials:

-

Laboratory animals (e.g., mice, rats)

-

Open field arenas equipped with photobeam detectors or video tracking software

-

Test compound: this compound

-

Vehicle control (e.g., saline)

Procedure:

-

Habituation: Place the animals in the open field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment and for their exploratory activity to decrease to a stable baseline.

-

Administration: Administer various doses of this compound or vehicle to different groups of animals.

-

Recording: Immediately place the animals back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total activity of drug-treated groups to the vehicle control group.

Conclusion and Future Directions